3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
Brand Name:
Vulcanchem
CAS No.:
1742-26-3
VCID:
VC21221743
InChI:
InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+
SMILES:
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC
Molecular Formula:
C19H26N2O2
Molecular Weight:
314.4 g/mol
3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
CAS No.: 1742-26-3
Cat. No.: VC21221743
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1742-26-3 |
|---|---|
| Molecular Formula | C19H26N2O2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 1-[3-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+ |
| Standard InChI Key | MSWMQKFIRYVCLY-SOFGYWHQSA-N |
| Isomeric SMILES | CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3OC |
| SMILES | CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
| Canonical SMILES | CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator